methyl 2-(3-chlorophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(3-chlorophenyl)prop-2-enoate, also known as methyl 2-(3-chlorophenyl)acrylate, is an organic compound with the molecular formula C10H9ClO2. It is a derivative of acrylic acid and features a chlorinated phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-chlorophenyl)prop-2-enoate can be synthesized through the esterification of 3-chlorocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 3-chlorophenylacetic acid.
Reduction: 3-chlorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorophenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active 3-chlorophenylacrylic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and signal transduction .
Comparison with Similar Compounds
- Methyl 2-(2-chlorophenyl)prop-2-enoate
- Methyl 2-(4-chlorophenyl)prop-2-enoate
- Methyl 2-(3-bromophenyl)prop-2-enoate
Comparison: Methyl 2-(3-chlorophenyl)prop-2-enoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWHBWGBRQLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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